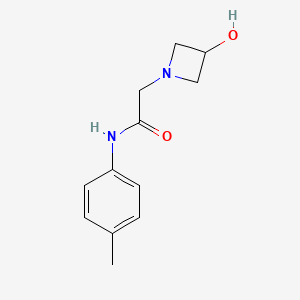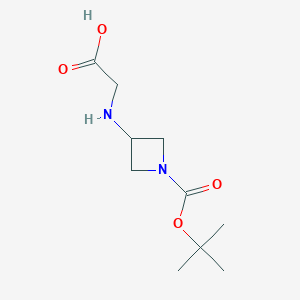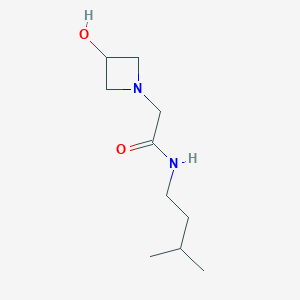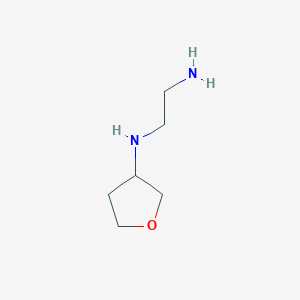
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione
Descripción general
Descripción
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione (4-AETM) is an organic compound that is used as a versatile building block in organic synthesis. It is a highly reactive and versatile molecule that can be used to synthesize a wide range of compounds with different biological activities. It has been used in a variety of different research applications and is known for its ability to act as a catalyst in many organic reactions. 4-AETM is a versatile molecule that can be used to synthesize many different compounds and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of different compounds, including drugs, food additives, and other chemicals. It has also been used as a catalyst in organic reactions and as a reagent in chemical analysis. In addition, 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione has been used in the synthesis of polymers and as a starting material for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione is not completely understood. However, it is known that it is an electrophilic reagent and reacts with a variety of different substrates. It is believed that the reaction of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione with substrates is mediated by the formation of a covalent bond between the nitrogen atom of the 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione molecule and the substrate. This bond is then broken and the product is formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione are not well understood. However, it is known that it is a highly reactive molecule and can react with a variety of different substrates. It is also known to have a low toxicity profile and has been used in a variety of research applications with no reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione in laboratory experiments include its high reactivity, low toxicity, and its availability as a starting material for the synthesis of a variety of different compounds. Its high reactivity makes it a useful reagent for a variety of organic reactions. However, its low toxicity profile can also be a limitation as it may not be suitable for use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione in scientific research. It could be used as a starting material for the synthesis of new drugs or other compounds with potential therapeutic applications. It could also be used in the synthesis of polymers or as a catalyst in organic reactions. In addition, 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione could be used as a reagent in chemical analysis or as a starting material for the synthesis of dyes and pigments. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12-9-10(3-4-11(12)13)14-5-7-18(15,16)8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIHPWSGQTKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)




![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468932.png)